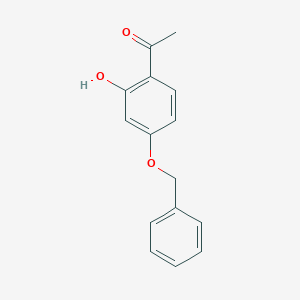
4'-Benzyloxy-2'-hydroxyacetophenone
Cat. No. B019689
Key on ui cas rn:
29682-12-0
M. Wt: 242.27 g/mol
InChI Key: AGQNLHOTLJFJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04267165
Procedure details


The reaction of (1) above is repeated using 1.1 molar equivalents of benzyl chloride, 1.0 molar equivalent of K2CO3, and substituting for the above acetophenone, 2,4-dihydroxyacetophenone ##STR19##
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(C1C=CC=CC=1)(=O)C.[CH3:24][C:25]([C:27]1[CH:28]=[CH:29][C:30]([OH:34])=[CH:31][C:32]=1[OH:33])=[O:26]>>[CH3:24][C:25]([C:27]1[CH:28]=[CH:29][C:30]([O:34][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:31][C:32]=1[OH:33])=[O:26] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
